molecular formula C17H25N3O3 B14784897 Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14784897
M. Wt: 319.4 g/mol
InChI Key: VUEOHMJRRSBACT-UHFFFAOYSA-N
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Description

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl chloride in the presence of a base like sodium hydride.

    Amide Bond Formation: The amide bond is formed by reacting the piperidine derivative with (S)-2-aminopropanoic acid or its derivatives under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs.

    Benzylated Amines: Compounds such as benzylamine and its derivatives.

    Amide-Linked Molecules: Compounds with similar amide linkages, such as N-benzylacetamide.

Uniqueness

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, benzyl group, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)19-11-15-9-5-6-10-20(15)17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,21)

InChI Key

VUEOHMJRRSBACT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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